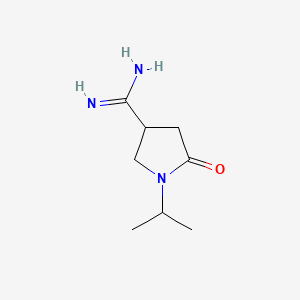![molecular formula C32H36N2O3 B12630219 1-[8-(Triphenylmethoxy)octyl]thymine CAS No. 921587-95-3](/img/structure/B12630219.png)
1-[8-(Triphenylmethoxy)octyl]thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[8-(Triphenylmethoxy)octyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives.
Métodos De Preparación
The synthesis of 1-[8-(Triphenylmethoxy)octyl]thymine involves several steps. The general procedure includes the monotritylation of diols and the Mitsunobu condensation of alcohols with N3-benzoylthymine . Specifically, 8-(Triphenylmethoxy)octanol is prepared from 1,8-octanediol with a yield of 96% . This intermediate is then reacted with thymine to produce this compound with a yield of 60% .
Análisis De Reacciones Químicas
1-[8-(Triphenylmethoxy)octyl]thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thymine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[8-(Triphenylmethoxy)octyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N1-substituted thymine derivatives.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[8-(Triphenylmethoxy)octyl]thymine involves its interaction with mitochondrial thymidine kinase (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis and repair processes . This inhibition is achieved through competitive binding to the active site of TK-2, preventing the enzyme from interacting with its natural substrate .
Comparación Con Compuestos Similares
1-[8-(Triphenylmethoxy)octyl]thymine is unique among N1-substituted thymine derivatives due to its specific structure and inhibitory properties. Similar compounds include:
- 1-[7-(Triphenylmethoxy)heptyl]thymine
- 1-[6-(Triphenylmethoxy)hexyl]thymine
- 1-[5-(Triphenylmethoxy)pentyl]thymine
These compounds share a similar core structure but differ in the length of the polymethylene chain connecting the thymine moiety to the triphenylmethoxy group . The variations in chain length can influence their inhibitory potency and specificity towards TK-2 .
Propiedades
Número CAS |
921587-95-3 |
|---|---|
Fórmula molecular |
C32H36N2O3 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
5-methyl-1-(8-trityloxyoctyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C32H36N2O3/c1-26-25-34(31(36)33-30(26)35)23-15-4-2-3-5-16-24-37-32(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22,25H,2-5,15-16,23-24H2,1H3,(H,33,35,36) |
Clave InChI |
SFNKSIIBUILCIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)




![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)


![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
